Cas no 58077-08-0 (2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide)

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is a specialized organic compound featuring an azido functional group and a nitro-substituted benzoyl moiety. Its structure makes it a valuable intermediate in synthetic chemistry, particularly for click chemistry applications due to the reactivity of the azide group. The presence of both electron-withdrawing (nitro) and electron-donating (benzoyl) groups enhances its utility in selective conjugation reactions and photochemical studies. This compound is well-suited for the synthesis of heterocyclic frameworks and bioactive molecules, offering precise control in modular assembly processes. Its stability under standard conditions ensures reliable handling and storage for research applications.
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide structure
58077-08-0 structure
Product Name:2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
CAS No:58077-08-0
MF:C15H11N5O4
MW:325.278942346573
CID:859836
Update Time:2026-04-29

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
    • AG-G-05344
    • AGN-PC-00M5TI
    • CTK1G8558
    • FT-0662388

Computed Properties

  • Exact Mass: 325.08100

Experimental Properties

  • PSA: 141.74000
  • LogP: 3.12356

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide Pricemore >>

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Additional information on 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Introduction to 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (CAS No. 58077-08-0)

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 58077-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azido-containing amides, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents and synthetic intermediates.

The molecular structure of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide features a benzoyl group attached to a nitro-substituted phenyl ring, with an azido functional group linked to an acetamide moiety. This unique arrangement of functional groups makes it a valuable building block for constructing more complex molecules, including potential drug candidates. The presence of both electron-withdrawing (nitro and carbonyl groups) and electron-donating (azido group) functionalities allows for diverse chemical transformations, making it a fascinating subject for synthetic chemists.

In recent years, there has been growing interest in the exploration of azido compounds due to their reactivity and utility in various synthetic pathways. The azido group, in particular, is a powerful tool for introducing nitrogen atoms into molecular frameworks, which can be crucial for achieving specific pharmacological properties. For instance, azido compounds have been employed in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling and Buchwald-Hartwig amination, which are pivotal in constructing biaryl structures found in many biologically active molecules.

Moreover, the nitro-substituted phenyl ring in 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide contributes to its potential applications in drug design. Nitroaromatic compounds are well-documented for their role as intermediates in the synthesis of antitumor and antimicrobial agents. The ability to convert nitro groups into amino groups through reduction reactions provides a straightforward pathway to generate pharmacologically relevant derivatives. This dual functionality makes 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have also highlighted the importance of understanding the electronic properties of such compounds. Density Functional Theory (DFT) calculations have been used to predict the reactivity and stability of azido-containing molecules, aiding in the design of efficient synthetic strategies. These computational studies have demonstrated that the presence of both benzoyl and nitro groups can influence the electronic distribution around the azido moiety, thereby affecting its reactivity in various chemical transformations.

The synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Typically, the synthesis begins with the preparation of 2-benzoyl-4-nitrophenylamine, which is then acetylated to form the acetamide derivative. Subsequent introduction of the azido group can be achieved through nucleophilic substitution reactions or metal-catalyzed azidation protocols. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product.

In pharmaceutical research, 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide has been investigated as a potential intermediate for developing new therapeutic agents. Its structural features suggest that it could be utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The ability to modify its structure through further functionalization opens up numerous possibilities for tailoring its pharmacological properties.

The role of azido compounds in drug discovery has been further underscored by recent clinical trials where they have been employed as key intermediates in the development of novel antibiotics and anticancer drugs. The versatility of these compounds allows for rapid diversification of molecular libraries, enabling high-throughput screening programs to identify lead compounds with desired biological activities. This underscores the importance of having readily available sources like CAS No. 58077-08-0 for researchers working on next-generation therapeutics.

Safety considerations are also paramount when handling 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide due to its reactive nature. While not classified as a hazardous material under standard regulations, proper handling procedures must be followed to prevent unintended reactions. Storage conditions should be controlled to avoid exposure to moisture or heat, which could trigger decomposition or hazardous side reactions. Researchers should adhere to established laboratory protocols when working with this compound to ensure both personal safety and experimental integrity.

The future prospects for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide are bright, with ongoing research exploring its potential applications beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for materials science applications as well, particularly in areas requiring precise control over molecular architecture. As synthetic methodologies continue to evolve, new ways to harness its reactivity will likely emerge, further expanding its utility across multiple disciplines.

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